Tert-butyl 4-[(6-bromopyridin-3-yl)oxy]piperidine-1-carboxylate
Description
Tert-butyl 4-[(6-bromopyridin-3-yl)oxy]piperidine-1-carboxylate is a Boc-protected piperidine derivative featuring a 6-bromopyridin-3-yloxy substituent at the 4-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in kinase inhibitor synthesis, where the bromine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura). Its piperidine core and Boc group enhance solubility and stability during synthetic workflows, making it a critical scaffold for drug discovery .
Properties
IUPAC Name |
tert-butyl 4-(6-bromopyridin-3-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3/c1-15(2,3)21-14(19)18-8-6-11(7-9-18)20-12-4-5-13(16)17-10-12/h4-5,10-11H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNJCOWNCCNSBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CN=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(6-bromopyridin-3-yl)oxy]piperidine-1-carboxylate typically involves the reaction of 6-bromopyridin-3-ol with tert-butyl 4-hydroxypiperidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(6-bromopyridin-3-yl)oxy]piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H22BrN2O3
- Molecular Weight : 371.27 g/mol
- CAS Number : 1823783-13-6
The compound features a piperidine core substituted with a tert-butyl group and a bromopyridine moiety, which enhances its biological activity and solubility in organic solvents.
1.1. Anticancer Activity
Research indicates that derivatives of piperidine, including tert-butyl 4-[(6-bromopyridin-3-yl)oxy]piperidine-1-carboxylate, exhibit promising anticancer properties. A study demonstrated that piperidine derivatives could induce apoptosis in cancer cells, suggesting that this compound could serve as a lead structure for developing anticancer agents .
1.2. NLRP3 Inflammasome Inhibition
The compound has been studied for its ability to inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory diseases. In vitro experiments showed that compounds with similar structures could effectively block NLRP3-dependent interleukin-1β release and pyroptotic cell death in macrophages . This suggests potential therapeutic applications in treating inflammatory conditions.
2.1. Intermediate in Organic Synthesis
This compound can be utilized as an intermediate in the synthesis of more complex molecules. For example, it can be converted into various derivatives through functional group modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery .
2.2. Reagent in Chemical Reactions
The compound serves as a reagent in palladium-catalyzed reactions to synthesize monosubstituted phosphinic acids and other valuable chemical entities . Its stability and ease of handling make it suitable for various synthetic applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl 4-[(6-bromopyridin-3-yl)oxy]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety allows the compound to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Compound A : tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate ()
- Structure : Mesylate leaving group at the 4-position.
- Key Differences : The mesylate group facilitates nucleophilic substitution (e.g., with NaN₃ to form azides), unlike the bromopyridinyloxy group, which is electron-deficient and participates in halogen bonding or cross-couplings.
- Synthesis : Produced via direct sulfonylation; yields quantitative azide intermediates without chromatography .
Compound B : tert-Butyl 4-(4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate ()
- Structure : Triazole ring with a 4-fluorophenyl substituent.
- Synthesis : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) achieves 77% yield, demonstrating modularity for diverse substituents .
Compound C : tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate ()
- Structure : Trifluoromethylphenyl group on a dihydropyridine ring.
- Key Differences : The CF₃ group enhances lipophilicity and metabolic stability compared to bromopyridine’s polarizable Br atom. The unsaturated dihydropyridine core may influence conformational flexibility.
- Synthesis : Involves Boc deprotection with TFA, a common step shared with the target compound’s synthetic route .
Compound D : 4-(5-(3,3a-Dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate ()
- Structure : Complex heterocyclic substituent with pyrazolo-pyrimidine and indazole moieties.
- Key Differences : The extended aromatic system likely targets kinase ATP-binding pockets, whereas bromopyridine’s smaller size favors intermediate roles in synthesis.
- Purity : Elemental analysis (obs: C, 60.34; H, 6.53; N, 19.67) confirms high purity, critical for biological assays .
Physicochemical and Spectral Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | ~356.2 g/mol | ~293.3 g/mol | ~361.4 g/mol | ~328.3 g/mol |
| Key NMR Signals | Br-C6H3O (δ 7.5–8.5 ppm) | Mesylate (δ 3.1 ppm) | Triazole (δ 7.8 ppm) | CF3 (δ 1.2–1.5 ppm) |
| Stability | Stable to mild acidic conditions | Hydrolyzes to azide | Stable under basic conditions | Sensitive to TFA deprotection |
Biological Activity
Tert-butyl 4-[(6-bromopyridin-3-yl)oxy]piperidine-1-carboxylate is a compound of significant interest within medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications and effects.
Chemical Structure and Synthesis
The compound belongs to the class of carbamates , which are derivatives of carbamic acid. The synthesis typically involves several steps:
- Bromination of Pyridine : The introduction of the bromo group at the 6-position of pyridine.
- Formation of Piperidine Ring : Reacting the brominated pyridine with an amine to create the piperidine structure.
- Carbamate Formation : Treating the piperidine derivative with tert-butyl carbamate under controlled conditions.
The molecular formula is with a molecular weight of 371.27 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. The bromopyridine moiety is particularly significant, as it can influence binding affinity and selectivity towards specific biological targets .
Antiviral Activity
Recent studies have indicated that compounds bearing similar structures exhibit antiviral properties, particularly against viruses such as Ebola. For instance, derivatives with piperidine and bromopyridine components have shown efficacy in inhibiting viral entry into host cells .
Table 1: Antiviral Efficacy of Related Compounds
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Compound 25a | 0.64 | 13.21 | 20 |
| Compound 26a | 0.93 | 9.17 | 10 |
| Toremifene | 0.38 | 2.50 | 7 |
The selectivity index (SI) indicates the compound's safety profile, where a higher SI suggests better potential for therapeutic use .
Antimycobacterial Activity
In related research focusing on piperidinothiosemicarbazones, structural modifications influenced their antimycobacterial activity significantly. Compounds similar to this compound demonstrated varying potencies against Mycobacterium tuberculosis, emphasizing the importance of functional group positioning within the molecular structure .
Case Studies
- Ebola Virus Inhibition : A study evaluating compounds structurally related to this compound found that they effectively inhibited viral entry by targeting specific cellular pathways associated with infection .
- Antimycobacterial Potency : Research on piperidine derivatives indicated that certain modifications could enhance activity against tuberculosis, suggesting that similar strategies could be applied to optimize tert-butyl derivatives for improved efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
